molecular formula C7H5BiO3+2 B098348 Salicylic acid, bismuth(3+) salt CAS No. 15414-77-4

Salicylic acid, bismuth(3+) salt

Katalognummer: B098348
CAS-Nummer: 15414-77-4
Molekulargewicht: 346.09 g/mol
InChI-Schlüssel: ATYLKIGDUJYDNL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salicylic acid, bismuth(3+) salt, also known as bismuth subsalicylate, is a compound formed by the combination of salicylic acid and bismuth. This compound is widely recognized for its medicinal properties, particularly in treating gastrointestinal disorders. It exhibits anti-inflammatory, antacid, and mild antibiotic properties, making it a common ingredient in over-the-counter medications like Pepto-Bismol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired product. Mechanochemical synthesis methods have also been explored, which involve grinding the reactants together in the presence of a small amount of solvent .

Industrial Production Methods

Industrial production of bismuth subsalicylate generally follows similar principles but on a larger scale. The process involves dissolving bismuth nitrate in water, followed by the addition of salicylic acid. The mixture is then heated and stirred to promote the reaction. The resulting product is filtered, washed, and dried to obtain pure bismuth subsalicylate .

Analyse Chemischer Reaktionen

Types of Reactions

Bismuth subsalicylate undergoes various chemical reactions, including hydrolysis, complexation, and redox reactions. It can hydrolyze in the presence of water to form bismuth oxychloride and salicylic acid .

Common Reagents and Conditions

Common reagents used in reactions involving bismuth subsalicylate include acids, bases, and oxidizing agents. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the stability of the compound .

Major Products Formed

The major products formed from the hydrolysis of bismuth subsalicylate are bismuth oxychloride and salicylic acid. These products retain some of the medicinal properties of the parent compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, bismuth subsalicylate is used as a reagent in various organic synthesis reactions. Its unique properties make it suitable for catalyzing certain reactions and forming complexes with other compounds .

Biology

In biological research, bismuth subsalicylate is studied for its antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Helicobacter pylori, which is associated with peptic ulcers .

Medicine

Medically, bismuth subsalicylate is widely used to treat gastrointestinal disorders such as diarrhea, indigestion, and nausea. It is also a component of combination therapies for eradicating Helicobacter pylori infections .

Industry

In the industrial sector, bismuth subsalicylate is used in the production of pharmaceuticals and as an additive in certain cosmetic products due to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Salicylic acid, bismuth(3+) salt, commonly known as bismuth subsalicylate, is a compound that combines the properties of salicylic acid with bismuth. This compound is primarily recognized for its significant biological activities, particularly in antimicrobial and gastroprotective applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Bismuth subsalicylate is an insoluble salt formed from salicylic acid and trivalent bismuth. Upon ingestion, it hydrolyzes in the stomach to release bismuth oxychloride and salicylic acid. The mechanism by which bismuth subsalicylate exerts its effects includes:

  • Antimicrobial Activity : Bismuth ions exhibit bactericidal properties by preventing bacterial adhesion to mucosal cells and inhibiting bacterial enzyme activities such as phospholipase, protease, and urease. This action is particularly effective against Helicobacter pylori, a major contributor to gastric ulcers .
  • Anti-inflammatory Effects : Salicylic acid contributes to the anti-inflammatory actions by inhibiting cyclooxygenase enzymes, thereby limiting prostaglandin formation .
  • Gastroprotective Effects : The compound promotes fluid and electrolyte reabsorption while reducing gastrointestinal inflammation, aiding in the healing of existing ulcers .

Antimicrobial Properties

Bismuth subsalicylate has been studied extensively for its antimicrobial properties:

  • Helicobacter pylori : In clinical studies, bismuth subsalicylate has shown efficacy in eradicating up to 90% of H. pylori infections when used in combination therapies . The minimum inhibitory concentration (MIC) for H. pylori has been reported to be significantly lower in bismuth complexes compared to traditional antibiotics .
  • Other Pathogens : The compound also exhibits activity against various enteric pathogens such as Clostridium difficile, enterotoxigenic Escherichia coli, Salmonella, and Shigella .
PathogenMIC (µM)Reference
Helicobacter pylori8.84
Clostridium difficileN/A
Enterotoxigenic E. coliN/A
SalmonellaN/A

Anti-inflammatory Effects

The anti-inflammatory properties of salicylic acid enhance the therapeutic potential of bismuth subsalicylate in gastrointestinal disorders:

  • Cyclooxygenase Inhibition : The inhibition of COX enzymes reduces inflammation associated with gastric mucosal injury .
  • Clinical Applications : Its use in treating conditions like peptic ulcer disease and traveler's diarrhea highlights its gastroprotective role .

Case Studies

Several studies have explored the efficacy of bismuth subsalicylate in clinical settings:

  • Traveler's Diarrhea Prevention : A study indicated that bismuth subsalicylate reduced the incidence of traveler's diarrhea by over 60%, demonstrating its preventive capabilities against gastrointestinal disturbances .
  • Peptic Ulcer Treatment : In a clinical trial involving patients with peptic ulcers, the addition of bismuth subsalicylate to standard therapy resulted in improved healing rates compared to controls .

Toxicity and Side Effects

While generally safe when used as directed, excessive consumption can lead to toxicity characterized by symptoms such as blackening of the tongue and teeth, neurotoxicity, and cognitive impairment due to salicylate toxicity . The lowest lethal dose (LDLo) for humans is reported at 700 mg/kg, indicating a need for caution in dosing .

Eigenschaften

IUPAC Name

bismuth;2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.Bi/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYLKIGDUJYDNL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BiO3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15414-77-4
Record name Salicylic acid, bismuth(3+) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, bismuth(3+) salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.